1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one
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Overview
Description
“1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one” is a compound that belongs to the class of organic compounds known as phenylpiperazines. It is a white solid. This compound is structurally similar to other piperazine derivatives, which are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, the compound can undergo reactions such as cyclization, reductive amination, and others . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its solubility, melting point, boiling point, and other properties can be determined .Scientific Research Applications
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one has been used in a variety of scientific research applications. One of the most common applications is as a substrate for certain biochemical reactions. This compound has been used to study the effects of certain drugs on the body, as well as to study the effects of certain proteins on the body. Additionally, this compound has been used in laboratory experiments to study the effects of certain drugs on the body.
Mechanism of Action
Target of Action
It’s structurally similar to 2-methyl ap-237 , which is known to have an opioid mechanism of action .
Mode of Action
Given its structural similarity to 2-methyl ap-237 , it may interact with opioid receptors in a similar manner. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The endogenous opioids are dynorphins, enkephalins, endorphins, endomorphins and nociceptin. The opioid receptors are 40% identical to somatostatin receptors (SSTRs).
Advantages and Limitations for Lab Experiments
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to act as a ligand for certain proteins, which can be used to study the effects of certain drugs on the body. Additionally, this compound is relatively inexpensive and easy to synthesize, which makes it ideal for use in laboratory experiments. However, this compound is not as stable as some other compounds, which can limit its use in certain experiments.
Future Directions
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one has a number of potential future applications. One potential application is in the development of new drugs and therapies, as this compound has been shown to have a variety of biochemical and physiological effects when used in laboratory experiments. Additionally, this compound could be used to study the effects of certain proteins on the body, as well as to study the effects of certain drugs on the body. Finally, this compound could be used to develop new methods of synthesis, which could be used to produce other compounds with similar properties.
Synthesis Methods
1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is synthesized through a two-step process. The first step involves the reaction of 2-methylpiperazine and phenylacetone, which produces the intermediate compound 1-(2-methylpiperazin-1-yl)-2-phenylacetone. The second step involves the addition of sodium hydroxide to the intermediate compound, which yields the final product. This synthesis method has been widely used in the pharmaceutical industry to produce this compound.
properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDZTRJGADQMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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